[3-(1-benzofuran-5-yl)-2-fluoropropyl](methyl)amine hydrochloride
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Overview
Description
3-(1-benzofuran-5-yl)-2-fluoropropylamine hydrochloride is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzofuran-5-yl)-2-fluoropropylamine hydrochloride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Introduction of the Fluoropropyl Group: The fluoropropyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorinating agent is used.
Methylation and Amine Formation: The final step involves the methylation of the amine group, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-benzofuran-5-yl)-2-fluoropropylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its benzofuran core is known to interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Benzofuran derivatives have shown promise in treating conditions such as cancer, bacterial infections, and viral diseases .
Industry
In the industrial sector, the compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-benzofuran-5-yl)-2-fluoropropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its biological activities and therapeutic potential.
Uniqueness
What sets 3-(1-benzofuran-5-yl)-2-fluoropropylamine hydrochloride apart is its unique combination of a benzofuran core with a fluoropropyl group. This structural feature enhances its biological activity and makes it a valuable compound for research and development.
Properties
CAS No. |
2751614-65-8 |
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Molecular Formula |
C12H15ClFNO |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.